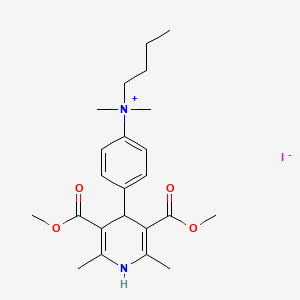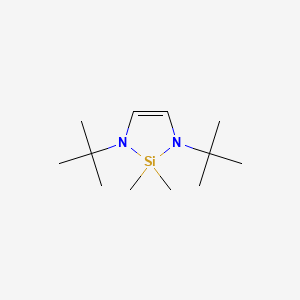
(2-(3,5-Difluorophenyl)pyrimidin-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(3,5-Difluorophenyl)pyrimidin-5-yl)methanol is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a pyrimidine ring substituted with a 3,5-difluorophenyl group and a methanol group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3,5-Difluorophenyl)pyrimidin-5-yl)methanol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the 3,5-Difluorophenyl Group: The 3,5-difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a 3,5-difluorobenzene derivative.
Reduction to Methanol: The final step involves the reduction of the intermediate compound to introduce the methanol group at the 5-position of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2-(3,5-Difluorophenyl)pyrimidin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(2-(3,5-Difluorophenyl)pyrimidin-5-yl)methanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory properties.
Material Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biological assays to study enzyme interactions and cellular pathways.
Mecanismo De Acción
The mechanism of action of (2-(3,5-Difluorophenyl)pyrimidin-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- (2-(3,5-Difluorophenyl)pyrimidin-4-yl)methanol
- (2-(3,5-Difluorophenyl)pyrimidin-6-yl)methanol
- (2-(3,5-Difluorophenyl)pyrimidin-5-yl)ethanol
Uniqueness
(2-(3,5-Difluorophenyl)pyrimidin-5-yl)methanol is unique due to the specific positioning of the methanol group at the 5-position of the pyrimidine ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C11H8F2N2O |
|---|---|
Peso molecular |
222.19 g/mol |
Nombre IUPAC |
[2-(3,5-difluorophenyl)pyrimidin-5-yl]methanol |
InChI |
InChI=1S/C11H8F2N2O/c12-9-1-8(2-10(13)3-9)11-14-4-7(6-16)5-15-11/h1-5,16H,6H2 |
Clave InChI |
AXTJWWYPLLLPQV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1F)F)C2=NC=C(C=N2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13785383.png)
![[1,1-Biphenyl]-3-ol,4-methyl-6-nitro-](/img/structure/B13785389.png)



![2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl 2-[4-(2-methylpropyl)phenyl]propanoate--hydrogen chloride (1/1)](/img/structure/B13785425.png)




![Benzene, [3-(1-methoxy-2-phenylethoxy)-1-propen-1-yl]-](/img/structure/B13785448.png)
![3-[2-Chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]propiononitrile](/img/structure/B13785459.png)
![diethyl-[2-(1-phenylsulfanylcyclopropanecarbonyl)oxyethyl]azanium;chloride](/img/structure/B13785480.png)

